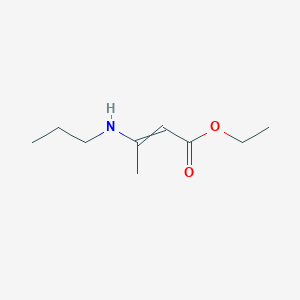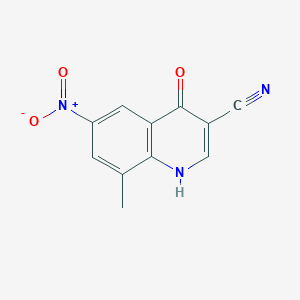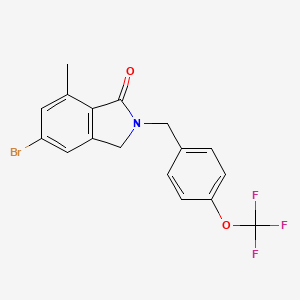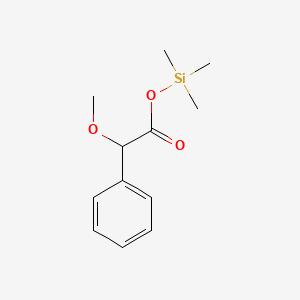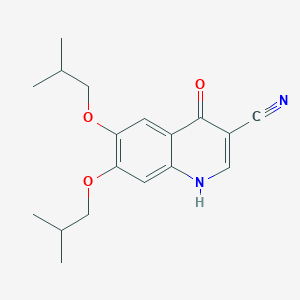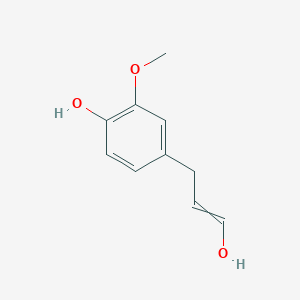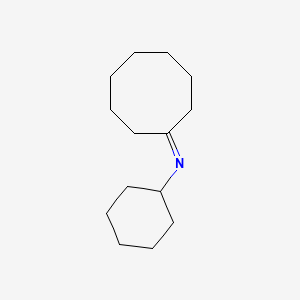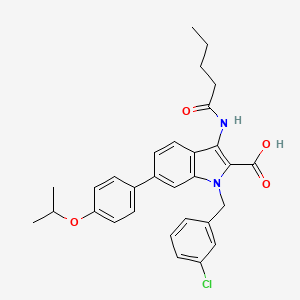
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, an isopropoxyphenyl group, and an indole carboxylic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the indole core with a chlorobenzyl halide under basic conditions to form the chlorobenzyl-substituted indole.
Attachment of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate isopropoxyphenyl halide.
Formation of the Pentanamido Group: The pentanamido group can be introduced through an amide coupling reaction using a suitable pentanoic acid derivative and coupling reagents like EDCI or DCC.
Final Carboxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用机制
The mechanism of action of 1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
相似化合物的比较
Similar Compounds
1-(3-chlorobenzyl)-6-(4-methoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(3-chlorobenzyl)-6-(4-ethoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-(3-chlorobenzyl)-6-(4-propoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid is unique due to the presence of the isopropoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
属性
分子式 |
C30H31ClN2O4 |
|---|---|
分子量 |
519.0 g/mol |
IUPAC 名称 |
1-[(3-chlorophenyl)methyl]-3-(pentanoylamino)-6-(4-propan-2-yloxyphenyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C30H31ClN2O4/c1-4-5-9-27(34)32-28-25-15-12-22(21-10-13-24(14-11-21)37-19(2)3)17-26(25)33(29(28)30(35)36)18-20-7-6-8-23(31)16-20/h6-8,10-17,19H,4-5,9,18H2,1-3H3,(H,32,34)(H,35,36) |
InChI 键 |
HWUQCUHKURAUSI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)NC1=C(N(C2=C1C=CC(=C2)C3=CC=C(C=C3)OC(C)C)CC4=CC(=CC=C4)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)

![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)


